molecular formula Cu3I3+5 B13778049 Tricopper;triiodide

Tricopper;triiodide

Cat. No.: B13778049
M. Wt: 571.35 g/mol
InChI Key: BSSKTHDOWWXKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricopper;triiodide refers to a hypothetical or less-documented copper-based compound incorporating triiodide ions (I₃⁻). Triiodide (I₃⁻) is a linear anion with a central iodine atom bonded to two terminal iodine atoms, exhibiting resonance stabilization. In biohybrid materials, triiodide ions are encapsulated in polymers like polyvinylpyrrolidone (PVP) for controlled iodine release, showing antimicrobial activity . Copper-triiodide complexes may similarly leverage the redox activity of iodine and copper's catalytic properties, though structural and functional data remain sparse.

Properties

Molecular Formula

Cu3I3+5

Molecular Weight

571.35 g/mol

IUPAC Name

tricopper;triiodide

InChI

InChI=1S/3Cu.I3/c;;;1-3-2/q3*+2;-1

InChI Key

BSSKTHDOWWXKMO-UHFFFAOYSA-N

Canonical SMILES

[Cu+2].[Cu+2].[Cu+2].I[I-]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricopper triiodide can be synthesized through a one-pot reaction involving tris(2-aminoethyl)amine (TREN), [CuI(MeCN)₄]PF₆, and paraformaldehyde. This reaction yields a mixed-valent complex, TREN₄CuIICuICuI(μ₃-OH)₃, which contains a tricopper core . The macrocyclic azacryptand TREN₄ provides a bowl-shaped binding pocket for the tricopper core, while the fourth TREN caps the cluster to form a cryptand, preventing solvent interaction .

Industrial Production Methods: Industrial production methods for tricopper triiodide are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Triiodide-Containing Compounds
Compound Structure Bond Length (I-I, Å) Symmetry/Coordination Stability Notes
[Cs(12-crown-4)₂]I₅ Linear I₃⁻ with halogen bonds ~2.90 (terminal) Crystallographic 2-fold axis Stable in crystalline form
α-(BEDT-TTF)₂I₃ Triiodide network ~2.95 (intrachain) Centrosymmetric sheets Phase-dependent stability
Nitrogen Triiodide (NI₃) Trigonal planar NI₃ N-I: ~2.14 Explosive when dry Stable in ammonia solution
Phosphorus Triiodide (PI₃) Trigonal pyramidal PI₃ P-I: ~2.46 Moisture-sensitive Decomposes in water
AV-PVP-Sage-I₂ Encapsulated I₃⁻ in polymer N/A Broad UV-Vis peaks at 283–359 nm Stable for 3 days in refrigeration

Key Observations :

  • Metal Coordination : In [Cs(12-crown-4)₂]I₅, triiodide ions form symmetric linear chains stabilized by cesium-crown ether interactions, contrasting with the explosive NI₃, where nitrogen’s smaller size creates instability .
  • Bonding : Triiodide in α-(BEDT-TTF)₂I₃ exhibits slight rotational changes under temperature shifts, affecting conductivity .

Key Observations :

  • Antimicrobial Use : AV-PVP-I₂ and similar biohybrids exploit triiodide’s iodine release, with UV-Vis absorption shifts (e.g., red shift to 359 nm) indicating altered bond distances compared to cyclodextrin complexes .
  • Energy Applications: Triiodide electrolytes in DSSCs benefit from graphene nanocomposites, though efficiency lags behind platinum due to poor electron conductivity .

Spectroscopic and Reactivity Profiles

Table 3: Spectroscopic and Reactivity Data
Compound UV-Vis Peaks (nm) Reactivity Notes
AV-PVP-Sage-I₂ 283, 338 (phenolics); 359 (I₃⁻) Releases I₂ and I₃⁻ ions during degradation
Triiodide in DSSCs 350–352 (cyclodextrin) Electrocatalytic I₃⁻ reduction to I⁻
NI₃ N/A Explodes upon dehydration, releasing N₂ and I₂
Triiodide chemiluminescence N/A Detects NO metabolites; requires ferricyanide to inhibit heme interference

Key Observations :

  • Spectroscopy : Triiodide encapsulation in polymers (e.g., AV-PVP) shifts absorption peaks due to host-guest interactions, useful for tracking iodine release .
  • Reactivity : NI₃’s instability contrasts with stable triiodide networks in conductive organic metals, where structural adjustments modulate electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.